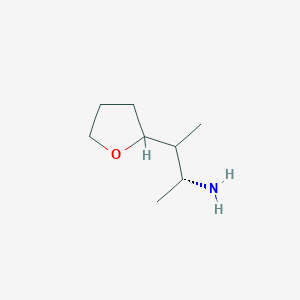
(2R)-3-(Oxolan-2-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(Oxolan-2-yl)butan-2-amine, also known as PNU-282987, is a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is expressed in the central nervous system and plays an important role in cognitive function and memory. The development of drugs targeting α7 nAChR has been of great interest in the field of neuroscience, as it has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
(2R)-3-(Oxolan-2-yl)butan-2-amine selectively binds to the α7 nAChR, which is a ligand-gated ion channel. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events. This ultimately leads to the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function and memory.
Biochemical and physiological effects:
(2R)-3-(Oxolan-2-yl)butan-2-amine has been shown to have several biochemical and physiological effects. In addition to enhancing cognitive function and memory, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-3-(Oxolan-2-yl)butan-2-amine in lab experiments is its selectivity for the α7 nAChR. This allows for more precise targeting of this receptor, which may be important in studying its role in cognitive function and memory. However, one limitation is that (2R)-3-(Oxolan-2-yl)butan-2-amine has a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (2R)-3-(Oxolan-2-yl)butan-2-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3-(Oxolan-2-yl)butan-2-amine and its effects on cognitive function and memory.
Méthodes De Synthèse
The synthesis of (2R)-3-(Oxolan-2-yl)butan-2-amine involves a multi-step process, starting with the reaction between 2-bromo-3-hydroxybutyric acid and oxolane to form (2R)-3-(oxolan-2-yl)butanoic acid. This is followed by the conversion of the carboxylic acid to the corresponding amide using 2-aminobutane. The final step involves the reduction of the amide to the amine using lithium aluminum hydride.
Applications De Recherche Scientifique
(2R)-3-(Oxolan-2-yl)butan-2-amine has been extensively studied in preclinical models for its potential therapeutic applications. One of the key areas of research has been its effect on cognitive function and memory. Studies have shown that (2R)-3-(Oxolan-2-yl)butan-2-amine enhances cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
Propriétés
IUPAC Name |
(2R)-3-(oxolan-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLADAYKQFHBQP-ZUEIMRROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CCCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(Oxolan-2-yl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)
![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)
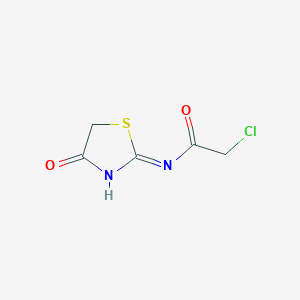
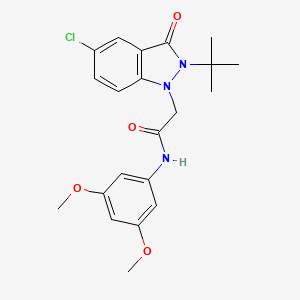
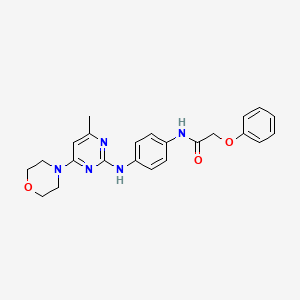
![2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2715804.png)
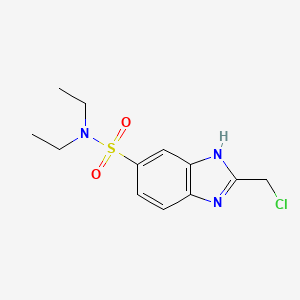
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2715809.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2715811.png)
![N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715812.png)


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2715816.png)